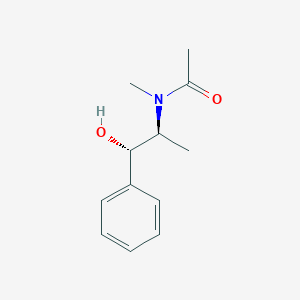

N-Acetyl-(+)-Pseudoephedrine

Descripción

Contextualization within Asymmetric Synthesis

Asymmetric synthesis is a critical area of chemistry focused on the selective production of a specific stereoisomer of a given compound. wikipedia.org Since most biological molecules and pharmaceutical targets are chiral, existing as one of two non-superimposable mirror images (enantiomers), the ability to synthesize the desired enantiomer in pure form is paramount. wikipedia.org

One effective strategy in asymmetric synthesis is the use of a chiral auxiliary. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a non-chiral substrate to control the stereochemical outcome of subsequent reactions. wikipedia.org The inherent chirality of the auxiliary biases the reaction, directing the formation of one diastereomer over the other. After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org Chiral amides are a prominent class of compounds utilized in this context, and those derived from pseudoephedrine are particularly noteworthy. caltech.educaltech.edu

Importance of (+)-Pseudoephedrine as a Chiral Scaffold

(+)-Pseudoephedrine is a highly effective and practical chiral auxiliary for several reasons. Both of its enantiomers are inexpensive and readily available commodity chemicals. caltech.educaltech.edu It can be easily attached to a carboxylic acid, acyl chloride, or acid anhydride to form a stable, tertiary amide. wikipedia.orgcaltech.edu

The resulting pseudoephedrine amide possesses unique structural features that are key to its function. The stereochemistry of the pseudoephedrine backbone, specifically the orientation of its methyl and hydroxyl groups, directs the approach of incoming reagents. wikipedia.org When the α-proton of the amide is removed by a base to form an enolate, the subsequent reaction (e.g., alkylation) occurs with high diastereoselectivity. wikipedia.orgcaltech.edu The incoming group adds in a way that is syn (on the same side) to the methyl group and anti (on the opposite side) to the hydroxyl group. wikipedia.org

A significant advantage of using pseudoephedrine is the high crystallinity of its N-acyl derivatives and their subsequent alkylation products. caltech.edu This crystallinity facilitates purification by simple recrystallization, often allowing for the isolation of products with high diastereomeric excess and in good yield. caltech.edu After the desired transformation, the amide bond can be cleaved to release the enantiomerically enriched product (such as a carboxylic acid, alcohol, or aldehyde) and recover the pseudoephedrine auxiliary. wikipedia.orgcaltech.edu

Detailed Research Findings

N-acetyl-(+)-pseudoephedrine is a specific derivative formed by the acetylation of the nitrogen atom of (+)-pseudoephedrine. This modification is central to its application in stereocontrolled reactions.

Synthesis and Properties

The synthesis of this compound is typically achieved through the N-acylation of (+)-pseudoephedrine. A common method involves using an acylating agent like acetic anhydride. google.com The resulting compound has well-defined physical and chemical properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| IUPAC Name | N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylacetamide | lgcstandards.com, alfa-chemistry.com |

| Synonym | (1S,2S)-N-Acetylpseudoephedrine | lgcstandards.com, alfa-chemistry.com |

| CAS Number | 84472-25-3 | lgcstandards.com |

| Molecular Formula | C₁₂H₁₇NO₂ | lgcstandards.com, alfa-chemistry.com |

| Molecular Weight | 207.27 g/mol | lgcstandards.com, alfa-chemistry.com |

| Accurate Mass | 207.1259 | lgcstandards.com |

| Purity (Typical) | >95% (HPLC) | lgcstandards.com |

Applications in Stereoselective Reactions

The primary utility of pseudoephedrine amides, including this compound, is in asymmetric alkylation. Research by Andrew G. Myers and others demonstrated that in the presence of lithium chloride, the enolates of pseudoephedrine amides undergo highly diastereoselective alkylations with a wide range of alkyl halides. caltech.educaltech.edu This methodology allows for the synthesis of α-substituted products in high yields and with excellent stereocontrol. caltech.edu

These α-substituted amides are valuable intermediates that can be transformed in a single step into highly enantiomerically enriched carboxylic acids, alcohols, aldehydes, and ketones. wikipedia.orgcaltech.educaltech.edu For example, the reduction of pseudoephedrine amides using reagents like lithium amidotrihydroborate (LAB) yields primary alcohols. caltech.educaltech.edu

Coordination Chemistry

Beyond its role as a chiral auxiliary, this compound can also function as a ligand in coordination chemistry. It has been used in the stereoselective synthesis of coordination compounds with metal ions such as nickel(II) and cobalt(II). researchgate.netresearchgate.net Research has also shown that in a basic medium, the copper(II) compound derived from this compound can form a trinuclear copper(II) complex. researchgate.net The stereochemistry of the ligand plays a crucial role in determining the structure and stability of the resulting metal complexes. researchgate.net

Propiedades

IUPAC Name |

N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-9(13(3)10(2)14)12(15)11-7-5-4-6-8-11/h4-9,12,15H,1-3H3/t9-,12+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZGMTCKULVMTDB-JOYOIKCWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=CC=C1)O)N(C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H](C1=CC=CC=C1)O)N(C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q. What chromatographic methods are suitable for separating N-Acetyl-(+)-Pseudoephedrine from co-formulated drugs, and how are key parameters optimized?

- Methodology : Use a cyanopropyl column with a mobile phase of ammonium acetate buffer (pH 5.5–6.5) and acetonitrile (55–65% v/v). A factorial design (e.g., 2³ full factorial) optimizes pH, ionic strength, and acetonitrile ratio. ANOVA confirms these variables significantly affect resolution .

- Validation : Linear ranges (e.g., 25–135 μg/mL for PSE), LOD (5.34 μg/mL), and LOQ (16.17 μg/mL) are validated via ICH guidelines. Recovery rates >99% confirm accuracy .

Q. How can researchers ensure the stability of this compound in analytical samples?

- Approach : Use stability-indicating methods, such as HPTLC or HPLC with UV detection, to resolve degradation products. For example, degraded PSE shows distinct peaks (e.g., 5.43 min for degradation products vs. 6.66 min for intact PSE) under optimized conditions .

Q. What synthetic routes enable enantioselective synthesis of this compound derivatives?

- Procedure : Utilize pseudoephedrine as a chiral auxiliary. N-acylation forms tertiary amides, which undergo diastereoselective alkylations with alkyl halides. Lithium chloride enhances selectivity, yielding α-substituted products for conversion to carboxylic acids or alcohols .

Advanced Research Questions

Q. How can co-elution challenges in chromatographic separation of zwitterionic compounds (e.g., CET) and basic drugs (e.g., PSE) be resolved?

Q. What statistical tools are critical for optimizing chromatographic resolution in multi-variable systems?

- Design : Implement a factorial design (e.g., 2³ matrix) to test pH, ionic strength, and acetonitrile ratio. Use ANOVA to identify significant factors (e.g., acetonitrile% has the largest positive effect on resolution) and linear regression models (R² >0.95) to predict responses .

Q. How do degradation pathways of this compound affect analytical method validation?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.